molecular formula C4H5ClN2O2S2 B8616192 3-Amino-5-chlorothiophene-2-sulfonamide

3-Amino-5-chlorothiophene-2-sulfonamide

Cat. No. B8616192
M. Wt: 212.7 g/mol
InChI Key: RCMCEXCJNKTEDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07166639B2

Procedure details

A solution of 3a (250 mg, 0.93 mmol) in concentrated HCl solution (10 mL) was heated at 55° C. for 2h. Removal of all solvents then afforded 3b (198 mg) as a yellow solid.
Name
Quantity
250 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name

Identifiers

REACTION_CXSMILES
C([NH:5][S:6]([C:9]1[S:10][C:11]([Cl:15])=[CH:12][C:13]=1[NH2:14])(=[O:8])=[O:7])(C)(C)C>Cl>[NH2:14][C:13]1[CH:12]=[C:11]([Cl:15])[S:10][C:9]=1[S:6]([NH2:5])(=[O:7])=[O:8]

Inputs

Step One
Name
Quantity
250 mg
Type
reactant
Smiles
C(C)(C)(C)NS(=O)(=O)C=1SC(=CC1N)Cl
Name
Quantity
10 mL
Type
solvent
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Removal of all solvents

Outcomes

Product
Name
Type
product
Smiles
NC1=C(SC(=C1)Cl)S(=O)(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 198 mg
YIELD: CALCULATEDPERCENTYIELD 100.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.